

# Physical and chemical properties of 5-Formyl-2-methoxyphenyl Acetate

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## Compound of Interest

Compound Name: 5-Formyl-2-methoxyphenyl  
Acetate

Cat. No.: B119829

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An In-depth Technical Guide to the Physical and Chemical Properties of **5-Formyl-2-methoxyphenyl Acetate**

## Introduction: A Versatile Building Block in Modern Chemistry

**5-Formyl-2-methoxyphenyl acetate**, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a polysubstituted aromatic aldehyde of significant interest to researchers and drug development professionals.[1][2] Its unique arrangement of a formyl, a methoxy, and an acetate group on a benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[3] Aromatic aldehydes, in general, are foundational to the fragrance, flavor, and pharmaceutical industries.[4][5] This guide provides an in-depth exploration of the core physicochemical and spectroscopic properties of **5-Formyl-2-methoxyphenyl acetate**, coupled with validated experimental protocols for its characterization, to empower scientists in their research and development endeavors.

## Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. **5-Formyl-2-methoxyphenyl acetate** is an organic compound with a well-defined structure and set of identifiers.

Identifier	Value	Source(s)
IUPAC Name	(5-formyl-2-methoxyphenyl) acetate	[2]
CAS Number	881-57-2	[1][2][6][7][8][9]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	[1][2][7][8][10]
Molecular Weight	194.19 g/mol	[1][2][7][8]
Canonical SMILES	<chem>CC(=O)OC1=C(C=CC(=C1)C=O)OC</chem>	[2]
InChIKey	ZVPGTXJXZIXWGR-UHFFFAOYSA-N	[2][8]
Synonyms	3-Acetoxy-4-methoxybenzaldehyde, Acetic Acid 5-Formyl-2-methoxyphenyl Ester, O-Acetyl Isovanillin	[1][2]

The structure features a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH<sub>3</sub>), and an acetate group (-OCOCH<sub>3</sub>). The formyl group, being an aldehyde, is a primary site for a variety of chemical transformations.[11][12]

## Physicochemical Properties: A Quantitative Overview

The physical properties of **5-Formyl-2-methoxyphenyl acetate** dictate its handling, storage, and behavior in various experimental setups. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White to Orange to Green powder to crystal	[1]
Melting Point	85.0 to 89.0 °C	
Boiling Point	293 °C at 760 mmHg	
Purity	>98.0% (GC)	[1][7]

The solid, crystalline nature of this compound at room temperature simplifies its handling and weighing. Its relatively high boiling point is indicative of its molecular weight and polarity.

## Solubility Profile

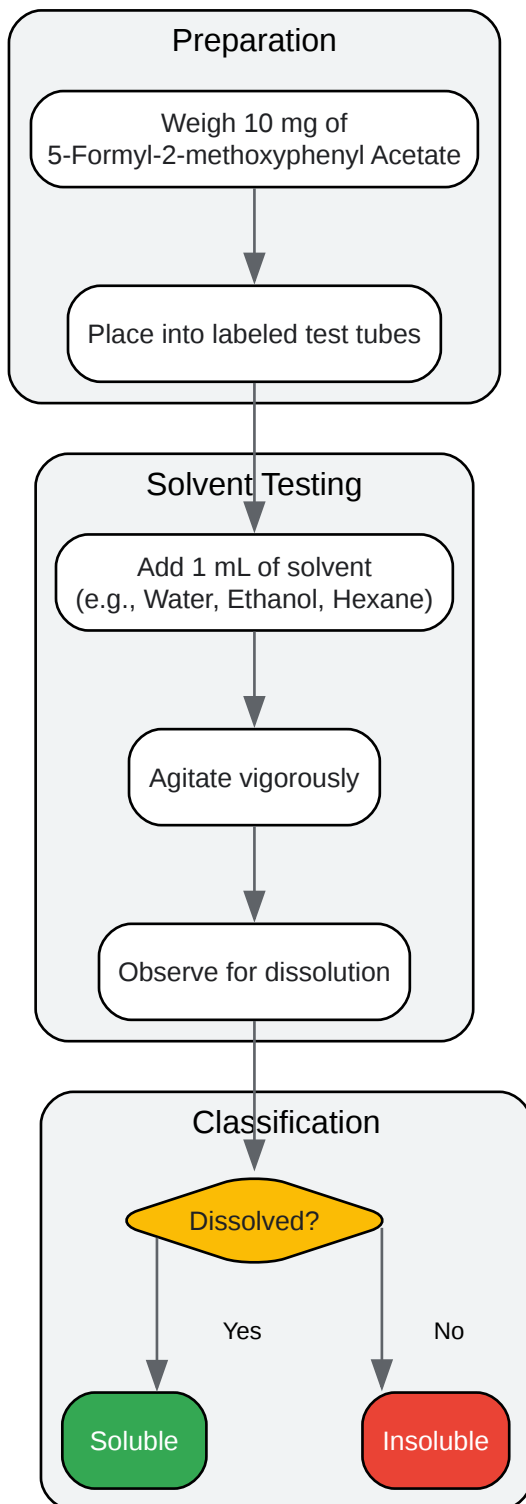
While specific solubility data is not extensively published, a qualitative solubility profile can be predicted based on its structure and general principles of organic chemistry. The presence of polar functional groups (aldehyde, ester, and ether) suggests solubility in polar organic solvents.

A systematic approach to determining solubility is crucial for applications such as reaction setup and purification.

This protocol outlines a systematic procedure to assess the solubility of **5-Formyl-2-methoxyphenyl acetate** in a range of common laboratory solvents.[13][14][15][16]

- Preparation: Dispense 10 mg of the compound into a series of labeled small test tubes.
- Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, hexane) dropwise while agitating.[14]
- Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If a suspension or two distinct phases remain, it is classified as insoluble.
- pH in Water: For the aqueous test, check the pH of the solution with litmus paper to identify any acidic or basic properties.[15][16]

## Workflow for Solubility Determination

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Caption: A stepwise workflow for determining the solubility of an organic compound.

## Spectroscopic Characterization

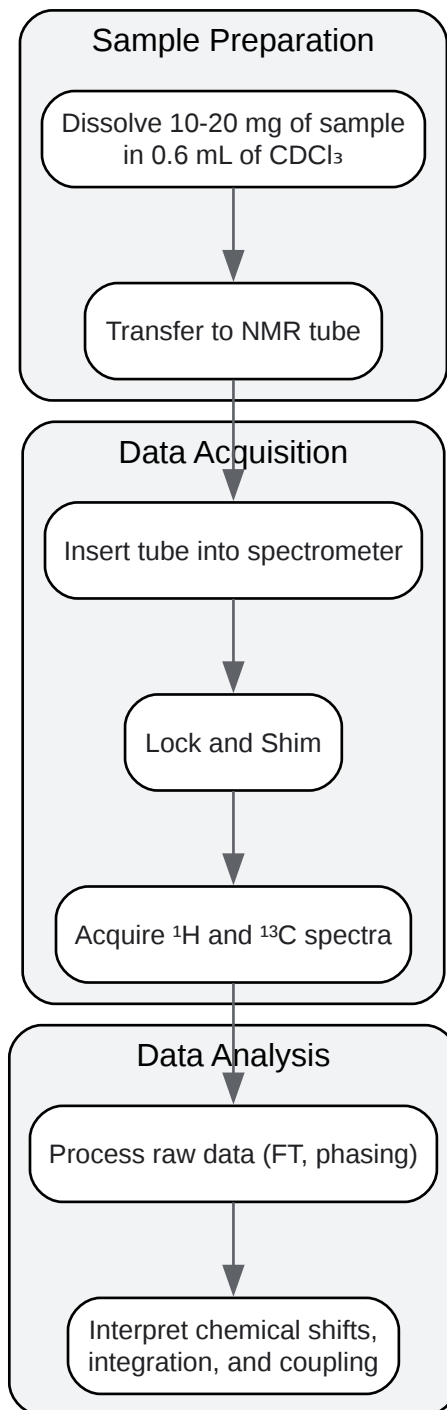
Spectroscopic techniques are indispensable for verifying the structure and purity of **5-Formyl-2-methoxyphenyl acetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[17]</sup>

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the acetyl protons. The aldehydic proton is characteristically found far downfield, typically between  $\delta$  9.5 and 10.0 ppm.<sup>[12][18]</sup> The aromatic protons will appear in the  $\delta$  7.0-8.0 ppm region, with their splitting patterns revealing their substitution pattern. The methoxy and acetyl protons will appear as sharp singlets in the upfield region.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of  $\delta$  190-195 ppm.<sup>[19][20][21]</sup> The carbonyl carbon of the acetate group will also be downfield, while the aromatic, methoxy, and acetyl methyl carbons will have distinct chemical shifts.
- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Spectrometer Setup: Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.<sup>[17]</sup>
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using standard acquisition parameters.<sup>[17]</sup>

## NMR Analysis Workflow



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Caption: A streamlined workflow for NMR analysis of an organic compound.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5-Formyl-2-methoxyphenyl acetate**, the IR spectrum will be dominated by a strong absorption band for the C=O stretch of the aldehyde group around  $1700\text{ cm}^{-1}$ .<sup>[12]</sup> Another strong C=O stretching band for the ester group will also be present, typically at a slightly higher wavenumber.

## Chemical Reactivity and Stability

The chemical behavior of **5-Formyl-2-methoxyphenyl acetate** is governed by its functional groups.

- **Aldehyde Group:** As an aromatic aldehyde lacking an  $\alpha$ -hydrogen, it can undergo the Cannizzaro reaction in the presence of a strong base.<sup>[22]</sup> It is also susceptible to nucleophilic addition reactions at the carbonyl carbon and can be oxidized to a carboxylic acid or reduced to an alcohol.
- **Acetate Group:** The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
- **Aromatic Ring:** The electron-donating methoxy group and the electron-withdrawing formyl and acetate groups influence the regioselectivity of electrophilic aromatic substitution reactions.

The compound should be stored in a cool, dark place to prevent degradation.

## Applications in Research and Drug Development

**5-Formyl-2-methoxyphenyl acetate** serves as a key building block in organic synthesis. Its structural similarity to vanillin, a widely used flavoring agent and synthetic precursor, highlights its potential in various applications.<sup>[23]</sup> Vanillin and its derivatives are valuable intermediates in the synthesis of pharmaceuticals such as papaverine and trimethoprim.<sup>[3]</sup> The reactivity of the aldehyde and the potential for modification of the acetate and methoxy groups make it a versatile starting material for the construction of complex molecular architectures, which is of high interest in drug discovery programs.<sup>[3]</sup>

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Formyl-2-methoxyphenyl acetate** is classified as causing skin and serious eye irritation.[2]

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

## Conclusion

**5-Formyl-2-methoxyphenyl acetate** is a compound with a rich chemical profile that makes it a valuable tool for synthetic chemists. A thorough understanding of its physical, spectroscopic, and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided protocols offer a standardized approach to its characterization, ensuring data reliability and reproducibility.

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